molecular formula C18H21NO3 B2579234 N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950286-01-8

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Katalognummer B2579234
CAS-Nummer: 950286-01-8
Molekulargewicht: 299.37
InChI-Schlüssel: UGCFGQGXHNCGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide, also known as BHFF, is a benzoxepine derivative that has been extensively studied for its potential therapeutic applications. BHFF is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Wirkmechanismus

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide blocks the action of GABA, leading to a decrease in inhibitory neurotransmission. This results in an increase in excitability of the neurons in the brain, which can lead to anxiolytic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety. It has also been shown to enhance the effects of other anxiolytic drugs. N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide in lab experiments is its potent and selective antagonism of the GABAA receptor. This allows for precise manipulation of inhibitory neurotransmission in the brain. However, one limitation of using N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide is its potential for off-target effects, as it may interact with other receptors in the brain.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide. One direction is to investigate its potential therapeutic applications in the treatment of anxiety disorders. Another direction is to explore its potential interactions with other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide for therapeutic use.

Synthesemethoden

The synthesis of N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide involves a multistep process starting from the commercially available 3,4-dihydro-2H-1-benzoxepin-5-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving methylation, reduction, and cyclization to yield N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. It has been shown to be a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, and it has also been shown to enhance the effects of other anxiolytic drugs.

Eigenschaften

IUPAC Name

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCFGQGXHNCGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.